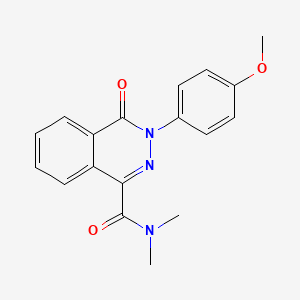

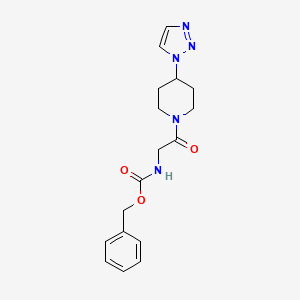

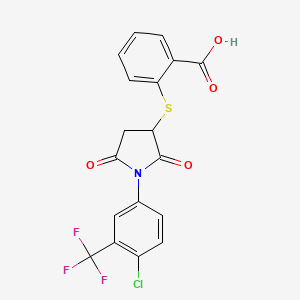

3-(4-methoxyphenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-methoxyphenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide" is a derivative of phthalazine, which is a heterocyclic compound. The structure of phthalazine derivatives has been extensively studied due to their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related phthalazine compounds.

Synthesis Analysis

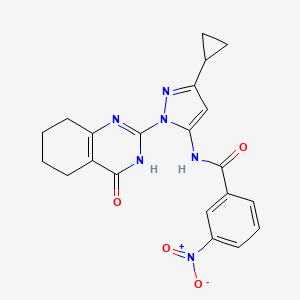

The synthesis of phthalazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives is achieved through a one-pot four-component condensation reaction involving phthalhydrazide, aromatic propargyloxy aldehydes, active methylene compounds, and azides, with the use of copper(II) acetate and sodium ascorbate as catalysts . Similarly, the synthesis of aromatic polyamides and polyimides based on phthalimidine derivatives involves nucleophilic substitution reactions and polycondensation with aromatic diacids, using triphenyl phosphite and pyridine as condensing agents .

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is characterized by the presence of a heteroaromatic ring. The crystal structure of a related compound, di{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate, has been determined by X-ray methods, revealing a dimeric cationic structure held together by a network of hydrogen bonds . This intricate network of interactions is crucial for the stability and properties of the compound.

Chemical Reactions Analysis

Phthalazine derivatives can undergo various chemical reactions, including protonation and photochemical reactions. The protonation of 1,4-bis(alkylamino)benzo[g]phthalazine has been studied, showing the formation of a new salt with cobalt(II) dichloride . Photochemical reactions of 1-methoxyphthalazine 3-oxide have been observed to produce different products depending on the reaction conditions, such as phthalimide and cycloaddition products like 1-methoxynaphthalene-2,3-dicarboxylic acid anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives are influenced by their molecular structure. Aromatic polyamides and polyimides derived from phthalimidine exhibit high glass transition temperatures and thermal stability, with some showing solubility in polar solvents and the ability to form transparent and flexible films . These properties make them suitable for high-performance materials in various applications.

properties

IUPAC Name |

3-(4-methoxyphenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-20(2)18(23)16-14-6-4-5-7-15(14)17(22)21(19-16)12-8-10-13(24-3)11-9-12/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTIMDHNNTVACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N,N-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)

![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)

![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)

![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)